2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone
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Overview
Description
rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one is a synthetic compound with the molecular formula C18H24N2O2S and a molecular weight of 332.46 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring and a benzyl group substituted with a 1-methylcyclohexylmethoxyl moiety.
Preparation Methods
The synthesis of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one involves several steps. One common method includes the reaction of 4-(1-methylcyclohexylmethoxyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidine-4one derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and inflammation.
Mechanism of Action
The mechanism of action of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one involves its interaction with specific molecular targets. It is known to act as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. By activating PPARγ, the compound can modulate the expression of genes involved in insulin sensitivity, adipogenesis, and inflammation.
Comparison with Similar Compounds
rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one can be compared with other thiazolidine derivatives, such as:
Pioglitazone: A well-known PPARγ agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another PPARγ agonist with similar therapeutic applications.
Troglitazone: An older PPARγ agonist that was withdrawn from the market due to safety concerns.
The uniqueness of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one lies in its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
2-imino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(21)20-17(19)23-15/h5-8,15H,2-4,9-12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBVEUZVQYBINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=N)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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